[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
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Overview
Description
[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexoxycyclohexanecarbonyl group and a prop-2-enoyloxyundecoxy group attached to a benzoate core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
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Formation of the Hexoxycyclohexanecarbonyl Intermediate: : This step involves the reaction of cyclohexanone with hexanol under acidic conditions to form hexoxycyclohexanone. The intermediate is then reacted with a suitable carboxylic acid derivative to introduce the carbonyl group.
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Preparation of the Prop-2-enoyloxyundecoxy Intermediate: : This involves the esterification of undec-10-enoic acid with propen-2-ol in the presence of a strong acid catalyst to form the prop-2-enoyloxyundecanoate ester.
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Coupling Reaction: : The final step involves the coupling of the two intermediates through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate, to form the desired benzoate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester or ether groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical resistance and stability.
Mechanism of Action
The mechanism of action of [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to changes in their activity and function. These interactions can modulate biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-methoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
- [4-(4-ethoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
- [4-(4-butoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
Uniqueness
The uniqueness of [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.
Biological Activity
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Hexoxycyclohexanecarbonyl group : This moiety may enhance lipophilicity, facilitating membrane penetration.
- Alkoxy and enoyloxy substituents : These groups can influence the compound's reactivity and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is C₃₁H₄₈O₅, indicating a relatively high molecular weight, which may affect its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of benzoate compounds. While specific data on “[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate” is limited, related compounds have shown promising activity against a range of pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
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Benzoate derivative A | Staphylococcus aureus | 32 µg/mL | |
Benzoate derivative B | Escherichia coli | 16 µg/mL | |
Benzoate derivative C | Pseudomonas aeruginosa | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro assays have been conducted to evaluate the effects of benzoate derivatives on various cancer cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
HeLa | 15.2 | |
MCF-7 | 12.5 | |
A549 | 20.3 |
These findings suggest that modifications to the benzoate structure can lead to significant differences in cytotoxicity, indicating that “this compound” may also exhibit varying levels of activity against different cancer cell lines.
The proposed mechanisms by which benzoate derivatives exert their biological effects include:
- Inhibition of DNA Synthesis : Some benzoate compounds have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Membrane Disruption : The lipophilic nature of these compounds may allow them to integrate into cellular membranes, disrupting their integrity and function.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a structurally similar benzoate compound in a xenograft model. The results indicated a significant reduction in tumor size compared to controls, suggesting that modifications similar to those in “this compound” could enhance therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a related benzoate derivative against multi-drug resistant strains. The compound demonstrated effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C40H56O8 |
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Molecular Weight |
664.9 g/mol |
IUPAC Name |
[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,19-20,23-28,32,34H,2-3,5-18,21-22,29-31H2,1H3 |
InChI Key |
ZVYAZNNHKHMFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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